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molecular formula C12H14BrN B1366515 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 91720-32-0

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B1366515
M. Wt: 252.15 g/mol
InChI Key: GQPOSFWEURXXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05994544

Procedure details

A dry 500 mL r.b. flask equipped with a magnetic stir bar and a reflux condenser was charged with 4-bromoaniline (35.7 g, 0.208 mol) and acetone (250 mL, Aldrich reagent grade). To this solution, I2 (2.637 g, 0.05 equiv) was added turning the solution bright red. The mixture was heated to reflux with constant stirring for 4 days (approximately 90 hours). The reaction was monitored by TLC (20% ethyl acetate/methylene chloride; observed starting material and product under short wave UV). As judged by TLC, 50% of the starting material was consumed during the course of the reaction. The reaction mixture was cooled to room temperature and quenched with saturated Na2S2O3 (200 mL). The aqueous mixture was partitioned into 2 phases using ethyl acetate (200 mL). The organic layer was rinsed with saturated Na2S2O3 (3×75-100 mL) and brine (100 mL). The combined aqueous layers were extracted with ethyl acetate (100 mL). The organic layers were combined and dried over anhydrous sodium sulfate. The crude dark material was purified by flash chromatography (800 mL silica, 50% ethyl acetate/methylene chloride) followed by recrystallization of isolated quinoline (hexane) yielding 8.22 g (15%) of Compound 7 (white crystals). Data for Compound 7: 1H NMR (400 MHz, acetone-d6) 7.06 (d, J=2, 1H), 6.99 (dd, J=8, 2, 1H), 6.42 (d, J=8, 1H), 5.36 (s, 1H), 5.28 (br s, 1H) 1.92 (d, J=2,3H), 1.24 (s, 6H).
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
2.637 g
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
15%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=O.II.C(O[CH2:19][CH3:20])(=O)C.[CH2:21](Cl)Cl>>[Br:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][CH:3]=1)[NH:6][C:19]([CH3:20])([CH3:21])[CH:9]=[C:10]2[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
35.7 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
2.637 g
Type
reactant
Smiles
II
Step Three
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with constant stirring for 4 days (approximately 90 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equipped with a magnetic stir bar and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
was consumed during the course of the reaction
CUSTOM
Type
CUSTOM
Details
quenched with saturated Na2S2O3 (200 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous mixture was partitioned into 2 phases
WASH
Type
WASH
Details
The organic layer was rinsed with saturated Na2S2O3 (3×75-100 mL) and brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude dark material was purified by flash chromatography (800 mL silica, 50% ethyl acetate/methylene chloride)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization of isolated quinoline (hexane)

Outcomes

Product
Details
Reaction Time
90 h
Name
Type
product
Smiles
BrC=1C=C2C(=CC(NC2=CC1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.22 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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